Myramistin: A Technical Guide to the Core Mechanism of Antimicrobial Action
Myramistin: A Technical Guide to the Core Mechanism of Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myramistin (benzyl dimethyl [3-(myristoylamino)propyl] ammonium chloride monohydrate) is a broad-spectrum antiseptic agent belonging to the class of quaternary ammonium compounds (QACs).[1][2] Developed originally as part of a Soviet space program, its clinical application has been largely concentrated in Russia and former Soviet bloc countries.[3][4] Myramistin exhibits potent antimicrobial activity against a wide array of pathogens, including multidrug-resistant bacteria, fungi, complex viruses, and microbial biofilms.[2][3] Its primary mechanism of action involves a catastrophic disruption of the microbial cell membrane, a non-specific physical mode of action that is advantageous in minimizing the development of microbial resistance.[5] This document provides an in-depth technical overview of Myramistin's mechanism of action, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Core Mechanism of Action: Membrane Disruption
As a cationic surfactant, the fundamental antimicrobial action of Myramistin is driven by its molecular structure, which facilitates a multi-step assault on the microbial cell membrane.[3]
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Electrostatic Adsorption: The Myramistin molecule possesses a positively charged quaternary ammonium head group.[3] This cationic head electrostatically binds to the negatively charged components of microbial membranes, such as phospholipids in bacteria and fungi.[3][6]
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Hydrophobic Penetration: Following initial adsorption, the long, hydrophobic myristoyl tail of the molecule penetrates and inserts itself into the hydrophobic core of the microbial lipid bilayer.[3][5]
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Membrane Disorganization and Permeabilization: This insertion disrupts the ordered structure of the lipid bilayer, leading to a rapid increase in membrane fluidity and permeability.[2][5] This compromises the membrane's function as a selective barrier, causing the leakage of essential intracellular components, such as ions and metabolites.[4]
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Cell Lysis: At sufficient concentrations, Myramistin can lead to the complete solubilization of the cell membrane, resulting in the formation of micellar aggregates and subsequent rapid cell lysis.[3]
This membrane-targeting mechanism is fundamentally different from many conventional antibiotics that target specific metabolic pathways or enzymes, making Myramistin effective against antibiotic-resistant strains.[2] Furthermore, its molecular structure is designed to have minimal impact on human cells, whose membranes possess lipids with significantly longer radical chains, thus preventing the disruptive hydrophobic interactions.[2][5] Some evidence also suggests a secondary mechanism involving the binding of Myramistin to microbial DNA.[3]
Caption: Core mechanism of Myramistin's antimicrobial action.
Spectrum of Activity & Quantitative Data
Myramistin demonstrates a broad antimicrobial spectrum, with potent activity against bacteria, fungi, and viruses.
Antibacterial Activity
Myramistin is highly effective against both Gram-positive and Gram-negative bacteria, including hospital strains with multiple antibiotic resistance.[2] Its efficacy extends to the inhibition and disruption of bacterial biofilms. Studies have shown that Myramistin can inhibit biofilm formation by 2-3 times at concentrations as low as 3.12 μg/mL and inhibit the growth of pre-formed biofilms at higher concentrations (25-50 μg/mL).[7]
Table 1: Antibacterial Efficacy of Myramistin
| Microorganism | Test Type | Value (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (ATCC 209p) | MIC | 8 | [8] |
| MBC | 16 | [8] | |
| Escherichia coli (CDC F-50) | MIC | 32 | [8] |
| MBC | 128 | [8] | |
| Various Strains* | Inhibition | 25 | [3] |
| Biofilm Formation (Various) | Inhibition | 3.12 | [7] |
| Mature Biofilm (Various) | Inhibition | 25 - 50 | [7] |
*Includes S. aureus, P. aeruginosa, P. vulgaris, and K. pneumoniae.
Antifungal Activity
The compound's membrane-disrupting action is also highly effective against fungi. It shows equal activity against fungal isolates that are susceptible or resistant to common antifungal agents like azoles.[3] This includes activity against Candida spp., Aspergillus spp., and other pathogenic fungi.[2]
Table 2: Antifungal Efficacy of Myramistin
| Microorganism Group | Test Type | Value Range (mg/L) | Reference |
|---|---|---|---|
| Various Fungi* | MIC | 1.56 - 25 | [9][10] |
*Includes Candida spp., Aspergillus spp., Cryptococcus neoformans, Penicillium spp., Mucorales, Neoscytalidium spp., Scedosporium spp., Alternaria alternata, Trichophyton spp.
Antiviral Activity
Myramistin possesses activity against complex, enveloped viruses.[2] The proposed mechanism involves the destruction of the viral capsid or lipid envelope.[1] For some viruses, it is suggested that Myramistin, like other QACs, may raise the pH of endosomes and lysosomes, a mechanism that can inhibit the entry of certain viruses into host cells.[1][11] It has demonstrated in vitro activity against Influenza A virus subtypes (H3N2 and H5N1) and Human Immunodeficiency Virus (HIV-1).[12][13] Studies show it can prevent HIV-1 replication at a concentration of 0.075 mg/mL (75 µg/mL).[13]
Experimental Protocols
The evaluation of Myramistin's antimicrobial properties relies on standardized microbiological assays. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations
This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[14][15]
Methodology:
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Preparation of Antimicrobial Agent: Prepare a stock solution of Myramistin in a suitable solvent. Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of desired concentrations.
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Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add the prepared inoculum to each well containing the Myramistin dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.
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MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Myramistin in which there is no visible growth.[15]
-
MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spot-plate these aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Analysis: Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[14]
Caption: Experimental workflow for MIC and MBC determination.
Suspension Test for Bactericidal Activity
A suspension test evaluates the efficacy of a disinfectant over a short period.[8]
Methodology:
-
Preparation: Prepare a standardized suspension of the test bacteria (e.g., 1.5 x 10⁸ CFU/mL).
-
Exposure: Add a specified volume of the bacterial suspension to a solution of Myramistin at the desired test concentration (e.g., 0.1% or 0.2%). A control is performed with saline or water instead of Myramistin.
-
Time Points: At predefined time intervals (e.g., 5, 15, 30 minutes), withdraw an aliquot of the mixture.
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Neutralization: Immediately transfer the aliquot to a neutralizing broth to stop the action of the antiseptic.
-
Quantification: Perform serial dilutions of the neutralized sample and plate onto nutrient agar to determine the number of surviving colony-forming units (CFU/mL).
-
Analysis: Compare the CFU/mL of the Myramistin-treated samples to the control at each time point to calculate the log reduction in viable bacteria.[8]
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. About Myramistin | Miramistin [miramistin.ru]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of Miramistin and Phosprenil on Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity profile of miramistin in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. debuglies.com [debuglies.com]
- 12. [In vitro study of antiviral activity of Myramistin against subtypes H3N2 and H5N1 of influenza virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Study of the anti-HIV activity of miramistin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
